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molecular formula C15H12N2O B8570756 4-(2-Phenyloxazol-4-yl)benzenamine

4-(2-Phenyloxazol-4-yl)benzenamine

Cat. No. B8570756
M. Wt: 236.27 g/mol
InChI Key: QRLDOTWIJSVOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08404722B2

Procedure details

zinc dust (0.59 ml, 64 mmol) was added to a mixture of 4-(4-nitrophenyl)-2-phenyloxazole (1.13 g, 4.2 mmol) in acetic acid (20 ml, 349 mmol) at room temperature. An exotherm resulted. The reaction mixture was stirred at room temperature for 60 minutes then filtered, rinsing with ethyl acetate, and the filtrate concentrated under reduced pressure. The concentrate was slurried in toluene and concentrated under reduced pressure to afford a yellow solid (1.0 g, quantitative). ESI+ m/z=237.1 [MH]+.
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0.59 mL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[N:11]=[C:12]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[O:13][CH:14]=2)=[CH:6][CH:5]=1)([O-])=O.C(O)(=O)C>[Zn]>[C:15]1([C:12]2[O:13][CH:14]=[C:10]([C:7]3[CH:6]=[CH:5][C:4]([NH2:1])=[CH:9][CH:8]=3)[N:11]=2)[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1N=C(OC1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.59 mL
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An exotherm resulted
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
rinsing with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a yellow solid (1.0 g, quantitative)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
C1(=CC=CC=C1)C=1OC=C(N1)C1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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